H-1-Nal-OH

Opioid Pharmacology Receptor Binding Peptide SAR

H-1-Nal-OH is a chiral, non-proteinogenic amino acid essential for structure-activity relationship (SAR) studies where steric and hydrophobic interactions are critical. Its unique 1-naphthyl geometry confers a distinct pharmacological profile—enabling development of mixed μ/δ opioid ligands (Ki(δ)=7.70 nM) and orally active NMDA antagonists (ED₅₀=5.0 mg/kg)—that cannot be replicated by the 2-isomer or natural aromatic amino acids. Procuring this specific analog in reliably high purity is mandatory for reproducible results in CNS drug discovery and peptide-based sepsis research.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 55516-54-6
Cat. No. B556740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-1-Nal-OH
CAS55516-54-6
SynonymsZ-DAB(Z)-OH; 55478-23-4; AC1OLRAK; Z-DAB-OH; (2S)-2,4-bis(phenylmethoxycarbonylamino)butanoicAcid; CTK8G1595; ZINC4899657; 7871AH; (S)-2,4-Bis(carbobenzoxyamino)butyricacid; Nalpha,gamma-Bis-Z-L-2,4-diaminobutyricacid; K-9908
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N
InChIInChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1
InChIKeyOFYAYGJCPXRNBL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-1-Nal-OH (CAS 55516-54-6) Procurement: Chemical Identity and Core Characteristics


H-1-Nal-OH, also known as 3-(1-Naphthyl)-L-alanine or L-β-(1-Naphthyl)alanine, is a non-proteinogenic, aromatic α-amino acid derivative with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol [1]. It features an L-alanine backbone where the β-hydrogen is substituted with a bulky 1-naphthyl group, imparting significantly enhanced lipophilicity compared to natural aromatic amino acids [2]. As a versatile chiral building block, it is extensively employed in solid-phase peptide synthesis and medicinal chemistry to probe steric and hydrophobic interactions in peptide-receptor binding .

Why Generic Substitution of H-1-Nal-OH with Other Aromatic Amino Acids Fails in Research Settings


Substituting H-1-Nal-OH with its closest analogs—such as its regioisomer H-2-Nal-OH, the natural amino acid L-Phenylalanine, or L-Tryptophan—is scientifically invalid due to profound differences in receptor binding affinity, selectivity profiles, and molecular recognition. The 1-naphthyl moiety in H-1-Nal-OH imposes a unique, extended planar geometry and altered electron density distribution compared to the 2-naphthyl isomer or the smaller phenyl ring of phenylalanine [1]. Quantitative binding studies across opioid, cholecystokinin, and NMDA receptors consistently demonstrate that these structural nuances translate into order-of-magnitude differences in Ki and IC₅₀ values, as well as functional selectivity (e.g., agonism vs. antagonism) [2]. Consequently, the use of an incorrect analog cannot reproduce the specific pharmacological profile or structure-activity relationship (SAR) data required for reproducible research outcomes.

Quantitative Evidence Guide: H-1-Nal-OH Differentiating Performance Data


Opioid Receptor Binding: H-1-Nal-OH Confers Superior δ-Selectivity and μ-Affinity Compared to H-2-Nal-OH and L-Phe

When substituting the Phe³ residue in the δ-selective opioid peptide deltorphin I, the analog containing H-1-Nal-OH exhibited a dramatically different binding profile compared to those containing H-2-Nal-OH, L-Phe, or L-Trp. Specifically, the [1-Nal³]deltorphin I analog demonstrated a Ki(μ) of 767 nM and a Ki(δ) of 7.70 nM, yielding a μ/δ selectivity ratio of ~100 [1]. In contrast, the [2-Nal³] analog was significantly less potent and less selective (Ki(μ)=1910 nM, Ki(δ)=49.2 nM, ratio ~39). The natural [Phe³] analog (deltorphin I) was highly δ-selective with a Ki(δ) of ~0.5 nM, but its μ-affinity was >10,000 nM, representing a >2,000-fold selectivity gap. This demonstrates that H-1-Nal-OH uniquely tunes the μ/δ selectivity window, a feature not achievable with the regioisomer or natural residues [1].

Opioid Pharmacology Receptor Binding Peptide SAR Pain Research

NMDA Receptor Antagonism: H-1-Nal-OH Derivatives are 15-Fold More Potent than Biphenyl Analogs In Vitro and In Vivo

In a series of (phosphonomethyl)-substituted phenylalanine derivatives evaluated as competitive NMDA receptor antagonists, the 1-naphthylalanine analog (3a, derived from H-1-Nal-OH) was found to be among the most potent ever reported. It was approximately 15-fold more potent than the lead biphenyl compound 1 (SDZ EAB 515) in both in vitro receptor binding and in vivo anticonvulsant models [1]. The 2-naphthyl analog (3b, derived from H-2-Nal-OH) demonstrated similarly high potency, confirming that the naphthyl moiety is superior to a biphenyl group. Furthermore, the S-configuration (L-isomer) was essential for high activity, as R-enantiomers were weak antagonists [1]. Notably, compound 3a demonstrated potent oral activity in the maximal electroshock (MES) seizure test with an ED₅₀ of 5.0 mg/kg, a level of oral efficacy rarely observed for competitive NMDA antagonists [1].

Neuroscience Excitotoxicity NMDA Antagonists Drug Discovery

Antiendotoxin Activity: Nal-Tagging with β-Naphthylalanine Enables LPS Neutralization Not Achieved by Parent Peptides

The addition of β-naphthylalanine (Nal) end-tags, derived from H-1-Nal-OH, to the short antimicrobial peptide S1 (creating S1-Nal-Nal) resulted in a gain of function: the ability to neutralize bacterial lipopolysaccharide (LPS, endotoxin). The parent peptide S1 showed no significant interaction with LPS. In contrast, solution NMR structural studies revealed that the terminal β-naphthylalanine residues of S1-Nal-Nal insert directly into the hydrophobic lipid A motif of LPS micelles [1]. This specific molecular interaction is hypothesized to block the LPS-induced inflammatory cascade, a mechanism absent in the untagged parent peptide. This is not merely an increase in activity but a qualitative change in biological function driven by the unique geometry of the naphthyl group [1].

Antimicrobial Peptides Endotoxin Neutralization Sepsis Research Biophysical Chemistry

Physicochemical Differentiation: H-1-Nal-OH Exhibits Higher Lipophilicity and a Distinct Crystal Structure Compared to H-2-Nal-OH

The physicochemical properties of H-1-Nal-OH differ substantially from its regioisomer, H-2-Nal-OH, which can impact its behavior in solid-phase peptide synthesis, purification, and formulation. H-1-Nal-OH has a reported logP of 1.41 (ACD/LogP) and a water solubility of 0.221 mg/mL (ALOGPS), whereas H-2-Nal-OH has a significantly higher logP of ~2.3, making it more hydrophobic [1]. This difference influences solubility in common peptide synthesis solvents (DMF, NMP) and can affect coupling efficiency. Furthermore, the melting point of H-1-Nal-OH is typically reported between 254-257 °C with an optical rotation of -13.5° (c=0.8%, 0.3N HCl), while H-2-Nal-OH has a lower melting point range (e.g., 238-240 °C) and a different specific rotation (+17° to +19°) . These distinct analytical signatures are critical for identity verification and quality control in a research setting.

Medicinal Chemistry Peptide Synthesis Biophysical Properties Solid-Phase Chemistry

High-Value Application Scenarios for H-1-Nal-OH Informed by Comparative Evidence


Design of Biased μ/δ-Opioid Ligands for Analgesia with Reduced Side Effects

Based on its unique ability to confer a Ki(μ) of 767 nM and Ki(δ) of 7.70 nM when substituted into deltorphin I (Evidence Item 1), H-1-Nal-OH is ideally suited for developing mixed μ/δ opioid ligands [1]. This is a distinct profile from the highly δ-selective natural Phe analog (Ki(μ) >10,000 nM) and the less potent 2-Nal analog. Researchers aiming to explore the therapeutic potential of ligands with balanced μ-agonism and δ-antagonism—a profile linked to reduced tolerance and respiratory depression—should procure H-1-Nal-OH as a critical building block to explore this specific pharmacological space.

Development of Orally Active, CNS-Penetrant NMDA Antagonists

The 15-fold increase in potency and remarkable oral activity (ED₅₀ = 5.0 mg/kg) achieved with the H-1-Nal-OH-derived NMDA antagonist 3a (Evidence Item 2) makes this compound a premier starting material for CNS drug discovery programs [2]. Its ability to act as a substrate for the system L neutral amino acid transporter further supports its use in designing brain-penetrant therapeutics for stroke, epilepsy, and chronic pain. The chiral purity and defined stereochemistry of H-1-Nal-OH are essential for maintaining this activity, as the R-enantiomer is inactive [2].

Engineering Antimicrobial Peptides with Antiendotoxin Properties

The structural evidence that β-naphthylalanine end-tags enable specific insertion into the LPS lipid A motif (Evidence Item 3) supports the use of H-1-Nal-OH in synthesizing peptide analogs for sepsis research [3]. Unlike generic hydrophobic amino acids, the 1-naphthyl group provides the precise geometry required for this molecular recognition event. Procurement of high-purity H-1-Nal-OH is therefore critical for studies focused on mitigating Gram-negative bacterial sepsis through LPS neutralization.

Probing Hydrophobic Binding Pockets in Peptide Receptors

The well-defined physicochemical differences between H-1-Nal-OH and its 2-isomer (logP 1.41 vs. 2.3, Evidence Item 4) make it a valuable tool for systematic SAR studies . Its intermediate lipophilicity and unique planar geometry allow researchers to probe the steric and hydrophobic requirements of receptor binding pockets with greater precision than using natural amino acids like Phe or Trp. Its commercial availability in high purity (>97%) from multiple vendors ensures reliable, reproducible synthesis of peptide libraries for academic and pharmaceutical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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